2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 422289-86-9
VCID: VC7563974
InChI: InChI=1S/C19H12BrN5OS2/c20-11-5-6-13-12(9-11)17-22-14-3-1-2-4-15(14)25(17)19(23-13)28-10-16(26)24-18-21-7-8-27-18/h1-9H,10H2,(H,21,24,26)
SMILES: C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NC5=NC=CS5
Molecular Formula: C19H12BrN5OS2
Molecular Weight: 470.36

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 422289-86-9

Cat. No.: VC7563974

Molecular Formula: C19H12BrN5OS2

Molecular Weight: 470.36

* For research use only. Not for human or veterinary use.

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide - 422289-86-9

Specification

CAS No. 422289-86-9
Molecular Formula C19H12BrN5OS2
Molecular Weight 470.36
IUPAC Name 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H12BrN5OS2/c20-11-5-6-13-12(9-11)17-22-14-3-1-2-4-15(14)25(17)19(23-13)28-10-16(26)24-18-21-7-8-27-18/h1-9H,10H2,(H,21,24,26)
Standard InChI Key AXQJKRHFZCFUGR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NC5=NC=CS5

Introduction

Structural Overview

This compound is a heterocyclic organic molecule with the following key features:

  • Tetracyclic Core: The backbone consists of a rigid tetracyclic system containing nitrogen atoms.

  • Bromine Substitution: A bromine atom is attached to the tetracyclic framework.

  • Thiazole Ring: The molecule incorporates a thiazole moiety connected to an acetamide group.

  • Sulfanyl Group: A sulfur atom bridges the tetracyclic core and the thiazole ring.

These structural elements contribute to its chemical stability and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

Formation of the Tetracyclic Core

The tetracyclic structure is synthesized through cyclization reactions involving nitrogen-containing intermediates.

Bromination

A bromine atom is introduced via electrophilic bromination reactions under controlled conditions.

Thiol-Ene Reaction

The sulfanyl group is attached using thiol-based click chemistry.

Thiazole Coupling

The thiazole ring is introduced through nucleophilic substitution or condensation reactions involving thioamides or similar reagents.

Reaction Optimization:

To maximize yield and purity:

  • Reaction temperature and solvent choice are optimized.

  • Purification techniques such as recrystallization or chromatography are employed.

Biological Significance

This compound's structure suggests potential applications in medicinal chemistry due to:

  • Antimicrobial Activity: Heterocyclic compounds with bromine and sulfur substitutions often exhibit antibacterial and antifungal properties.

  • Anticancer Potential: The presence of nitrogen-rich frameworks like triazoles and thiazoles has been linked to antiproliferative effects on cancer cells.

  • Molecular Docking Studies: Computational models predict strong binding interactions with biological targets such as enzymes or receptors.

Medicinal Chemistry

This compound could serve as a lead molecule for designing drugs targeting microbial infections or cancerous cells.

Material Science

Its rigid framework and heteroatom content make it suitable for applications in advanced materials like semiconductors or catalysts.

Research Tool

The compound may be used as a probe in biochemical assays or molecular docking studies to explore biological pathways.

Challenges in Research

Despite its potential, there are limitations:

  • Synthetic Complexity: Multi-step synthesis requires careful optimization and may limit scalability.

  • Limited Data: Experimental validation of its biological activity remains sparse.

  • Cost of Production: Specialized reagents and conditions increase production costs.

Future Directions

To fully realize its potential:

  • Conduct comprehensive biological assays (e.g., antimicrobial and anticancer studies).

  • Optimize synthetic routes for industrial scalability.

  • Explore structural analogs to enhance activity profiles.

This detailed analysis highlights the significance of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide in modern chemical research while identifying areas for further exploration and development .

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